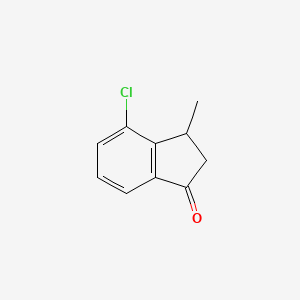

4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-6-5-9(12)7-3-2-4-8(11)10(6)7/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLNXCHWFCCKNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255776 | |

| Record name | 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54795-06-1 | |

| Record name | 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54795-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dihydro-3-methyl-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization As a Key Indanone Scaffold

The indanone framework, characterized by a fused benzene (B151609) and cyclopentanone (B42830) ring system, is a privileged structural motif. nih.gov This core is present in numerous natural products and has been extensively utilized by chemists to develop molecules with significant biological activity. nih.gov The versatility of the indanone scaffold has made it a cornerstone in the discovery of new therapeutic agents, most notably in the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov

Indanone derivatives are recognized for their ability to interact with various biological targets, including critical enzymes associated with the pathophysiology of neurological conditions. nih.gov By inhibiting these enzymes, indanone-based compounds can help modulate the levels of essential neuroprotective chemicals in the brain. nih.gov The successful development of drugs derived from this scaffold has spurred significant scientific interest in exploring a wide array of substituted indanones, including halogenated and alkylated versions like 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, to uncover new pharmacological potential. nih.govrsc.orgresearchgate.net

Table 1: Key Characteristics of the Indanone Scaffold

| Feature | Description | Significance in Research |

|---|---|---|

| Core Structure | Fused bicyclic system (benzene and cyclopentanone) | Provides a rigid and predictable three-dimensional shape for molecular design. |

| Reactivity | Carbonyl group and alpha-carbons allow for diverse chemical modifications. | Enables the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. rsc.org |

| Biological Activity | Found in many bioactive natural products and synthetic drugs. | Serves as a foundational structure for developing new therapeutic agents, particularly for neurodegenerative diseases. nih.govnih.gov |

| Synthetic Accessibility | Can be synthesized through various established chemical reactions. | Allows for the efficient production of the core structure and its analogs for further research. beilstein-journals.orgnih.gov |

Structural Features and Stereochemical Considerations Within Indanone Derivatives

The chemical identity and potential applications of 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one are defined by its specific structural features. The molecule's foundation is the 1-indanone (B140024) core. Attached to this are two key substituents that dictate its properties: a chlorine atom at the 4-position of the aromatic ring and a methyl group at the 3-position of the cyclopentanone (B42830) ring.

The placement of the electron-withdrawing chlorine atom on the benzene (B151609) ring influences the electronic properties of the entire molecule, affecting its reactivity in further chemical transformations. The methyl group at the 3-position is particularly significant because it creates a chiral center. This means that this compound can exist as two different stereoisomers (enantiomers), which are non-superimposable mirror images of each other.

The stereochemistry of 2,3-disubstituted indanones is a critical aspect of their chemistry, as different stereoisomers of a molecule can have vastly different biological effects. acs.orgnih.gov Consequently, the development of synthetic methods that can selectively produce a single desired stereoisomer (asymmetric synthesis) is a major focus of research in this area. acs.orgnih.govorganic-chemistry.org Controlling the stereochemistry at the C2 and C3 positions is essential for creating specific, targeted molecules for pharmaceutical or material science applications.

Table 2: Structural and Stereochemical Data for this compound

| Property | Value / Description |

|---|---|

| Chemical Formula | C₁₀H₉ClO |

| IUPAC Name | This compound |

| CAS Number | 54795-06-1 chemicalbook.com |

| Key Functional Groups | Ketone, Alkyl Halide (Aryl Chloride), Alkane |

| Chiral Center | Carbon-3 (C3) |

| Number of Stereoisomers | 2 (R and S enantiomers) |

Historical Development of Indanone Chemistry Relevant to Halogenated and Alkylated Analogs

Classical and Modern Synthetic Approaches to the Dihydroindenone Core

The construction of the fused bicyclic dihydroindenone system is predominantly achieved through intramolecular cyclization of suitable acyclic precursors. These methods have been refined over the years to include a wide array of catalysts and reaction conditions.

The formation of the indanone ring via intramolecular cyclization is a cornerstone of its synthesis. This approach typically involves the creation of a carbon-carbon bond between the aromatic ring and a tethered acyl group or its equivalent.

Intramolecular Friedel-Crafts acylation is one of the most common and powerful methods for preparing 1-indanones. nih.govorgsyn.org This reaction generally involves the cyclization of 3-arylpropionic acids or their more reactive acyl chloride derivatives. nih.gov The process requires a Lewis acid to activate the acyl group for electrophilic attack on the aromatic ring.

A variety of Lewis acids have been employed, with aluminum chloride (AlCl₃) being a traditional choice. nih.gov For instance, 3-arylpropionic acid chlorides can be cyclized in the presence of AlCl₃ in solvents like dichloromethane (B109758) to yield the corresponding 1-indanones. nih.gov More modern approaches have utilized other Lewis acids to improve reaction conditions and yields. Niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert carboxylic acids into acyl chlorides in situ and as a catalyst for the subsequent cyclization, allowing for a one-step synthesis of indanones under mild conditions. researchgate.netbeilstein-journals.org

Metal trifluoromethanesulfonates (triflates), such as those of scandium (Sc(OTf)₃), dysprosium (Dy(OTf)₃), and ytterbium (Yb(OTf)₃), have also emerged as effective catalysts. nih.gov These catalysts can promote the intramolecular acylation of aromatics with Meldrum's acid derivatives, which are stable and easily handled precursors. nih.gov The use of metal triflates in combination with triflate-anion-containing ionic liquids under microwave irradiation represents an environmentally benign approach, allowing for good yields and the potential for catalyst recovery and reuse. nih.govbeilstein-journals.org

| Lewis Acid Catalyst | Precursor Type | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | 3-Arylpropionyl chloride | Dichloromethane, Reflux | Traditional, widely used | nih.gov |

| Niobium pentachloride (NbCl₅) | 3-Arylpropanoic acid | Room temperature | One-step reaction, mild conditions | researchgate.net |

| Scandium triflate (Sc(OTf)₃) | Meldrum's acid derivatives | - | High yields | nih.gov |

| Terbium triflate (Tb(OTf)₃) | 3-Arylpropanoic acid | High temperature (250 °C) | Effective for deactivated rings | researchgate.net |

| Rhenium carbonyl ([ReBr(CO)₅]) | 3-Arylpropionyl chloride | 1,2-dichloroethane, Reflux | Catalytic amount sufficient | oup.com |

Beyond Lewis acid catalysis, Brønsted acids can also facilitate the dehydrative cyclization of 3-arylpropanoic acids to form the indanone ring. nih.gov This direct approach is environmentally preferable to the two-step process involving acid chlorides, as it produces only water as a byproduct. nih.gov However, these reactions often require harsh conditions. For example, the cyclization of hydrocinnamic acid to 1-indanone has been achieved using 20% sulfuric acid at 140 °C, albeit in a modest yield of 27%. nih.gov

The development of superacid-catalyzed methods has offered improvements. Triflic acid has been used to promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids, providing a more efficient route compared to traditional Brønsted acids. nih.gov These strong acids protonate the carboxylic acid, generating a highly electrophilic acylium ion intermediate that readily undergoes cyclization.

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous one, all occurring in a single pot. wikipedia.org These processes are highly efficient in terms of atom economy and procedural simplicity, as they avoid the isolation of intermediates. wikipedia.org

One notable example is the computer-aided design of a dearomative Claisen-type rearrangement of a benzyl (B1604629) alkynyl ether. acs.org This initial rearrangement is serendipitously followed by a cascade of cyclization and ring-opening/migration steps to ultimately afford a complex dihydroindenone derivative. acs.org Another strategy involves a one-pot Heck-aldol annulation cascade. liv.ac.uk This process combines a palladium-catalyzed Heck reaction with an ethylene (B1197577) glycol-promoted aldol-type annulation to construct multisubstituted 1-indanones from simpler starting materials. liv.ac.uk Such tandem approaches enable the rapid construction of molecular complexity from simple precursors in a single operation. wikipedia.org

Transition-metal-catalyzed annulation reactions have become a powerful tool for constructing the 1-indanone skeleton, including derivatives with hydroxyl groups. rsc.org These methods often proceed under mild conditions and exhibit high functional group tolerance. researchgate.net

For example, a copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives provides a facile and highly efficient route to 3-hydroxy-1-indanones in very good yields under mild conditions. organic-chemistry.org Rhodium(III) catalysis has been utilized in the reaction of α-carbonyl sulfoxonium ylides with activated alkenes, which proceeds via a formal [4+1] cycloaddition to furnish a variety of substituted indanone derivatives. researchgate.netorganic-chemistry.org This reaction features a sulfoxonium ylide acting as a traceless directing group and an internal oxidant. researchgate.net These modern catalytic approaches represent a significant advancement, enabling the synthesis of functionalized indanones that may be difficult to access through classical methods. nih.gov

Intramolecular Cyclization Reactions for Indanone Ring Formation

Optimization of Reaction Conditions and Reagent Systems

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired indanone product while minimizing side reactions and environmental impact. Research has focused on the choice of catalyst, solvent, and energy input.

For intramolecular Friedel-Crafts acylations, the selection of the Lewis acid and solvent system is critical. The use of nitromethane (B149229) as a solvent in the cyclization of Meldrum's acid derivatives was found to give optimal regioselectivity (>20:1) for the desired product over its isomer. orgsyn.org In contrast, solvents like acetonitrile (B52724), toluene (B28343), or chlorobenzene (B131634) resulted in lower selectivity. orgsyn.org

The energy source can also significantly influence reaction outcomes. Microwave-assisted synthesis has been shown to accelerate the metal-triflate-catalyzed intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, leading to good yields in short reaction times. nih.govbeilstein-journals.org A comparative study of microwave (MW) versus ultrasound (US) irradiation for the cyclization of 3-(4-methoxyphenyl)propionic acid demonstrated that both non-conventional energy sources can promote the reaction, though their effectiveness varies with the catalyst and solvent system. nih.gov

| Catalyst (%mol) | Solvent | Method | Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Tb(OTf)₃ (10) | PEG 400 | MW | 30 | 0 | nih.gov |

| Tb(OTf)₃ (10) | o-Dichlorobenzene | MW | 30 | 10 | nih.gov |

| TfOH (10) | Toluene | MW | 10 | 100 | nih.gov |

| TfOH (10) | Toluene | US | 30 | 20 | nih.gov |

| TfOH (10) | o-Xylene (B151617) | MW | 10 | 100 | nih.gov |

The data indicates that for this specific substrate, triflic acid (TfOH) under microwave irradiation in aromatic solvents like toluene or o-xylene is highly effective, achieving full conversion in just 10 minutes. nih.gov In contrast, the Lewis acid Tb(OTf)₃ showed poor activity under the tested microwave conditions, and ultrasound irradiation was significantly less efficient than microwaves. nih.gov This highlights the importance of systematic optimization of all reaction parameters to develop efficient and practical synthetic routes to dihydroindenones.

Influence of Catalyst Selection on Reaction Efficiency and Selectivity

The selection of a catalyst is paramount in driving the cyclization reaction required to form the indanone ring system. For Friedel-Crafts type reactions, Lewis acids are the most common class of catalysts, facilitating the formation of the key acylium ion intermediate that undergoes electrophilic aromatic substitution. The strength and nature of the Lewis acid can significantly impact reaction rates and the regioselectivity of the cyclization.

Commonly used catalysts include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). google.combeilstein-journals.org Stronger Lewis acids like AlCl₃ can promote higher reaction rates but may also lead to undesired side reactions or rearrangement products. Milder catalysts may offer better selectivity but could require more forcing conditions.

In addition to traditional Lewis acids, other catalytic systems have been explored. Polyphosphoric acid (PPA) is frequently used as both a catalyst and a solvent for the cyclization of 3-arylpropionic acids. d-nb.info Research has shown that the concentration of phosphorus pentoxide (P₂O₅) in PPA can critically affect the regioselectivity of the reaction, allowing for the targeted synthesis of specific isomers. d-nb.info Niobium pentachloride (NbCl₅) and various metal triflates have also been reported as effective catalysts for intramolecular Friedel-Crafts acylations, sometimes offering advantages in terms of environmental impact and reusability. beilstein-journals.org

| Catalyst | Reaction Type | Influence on Synthesis |

|---|---|---|

| Lewis Acids (e.g., AlCl₃, ZnCl₂, TiCl₄) | Friedel-Crafts Acylation | Essential for activating the acyl group for intramolecular cyclization. The choice of acid affects reaction rate and selectivity. google.combeilstein-journals.org |

| Polyphosphoric Acid (PPA) | Friedel-Crafts Acylation | Serves as both catalyst and solvent. The P₂O₅ content can be adjusted to control the regioselectivity of the ring closure. d-nb.info |

| Metal Triflates (e.g., Tb(OTf)₃) | Friedel-Crafts Acylation | Can catalyze the cyclization of 3-arylpropionic acids at high temperatures, effective even for deactivated aromatic systems. beilstein-journals.org |

| Niobium Pentachloride (NbCl₅) | Friedel-Crafts Reaction | Used as a highly oxophilic catalyst to promote the formation of 1-indanone derivatives from aromatic substrates and acrylic acids. beilstein-journals.org |

Role of Solvent Systems in Yield and Purity of this compound

The solvent system plays a multifaceted role in the synthesis of halogenated indanones, influencing reactant solubility, reaction kinetics, temperature control, and product purification. The selection of an appropriate solvent is crucial for achieving high yields and purity.

For the chlorination and subsequent Friedel-Crafts cyclization steps, a range of solvents can be utilized. Suitable options include hydrocarbon solvents such as pentane, hexane, and heptane, as well as halogenated alkanes like dichloromethane. google.com Often, mixtures of these solvents are employed to fine-tune the reaction environment. google.com For instance, a reaction might be initiated in a hydrocarbon solvent, with a halogenated solvent added for the ring-closure step to ensure the solubility of intermediates and the catalyst complex. google.com

The polarity and boiling point of the solvent are key considerations. The solvent must be inert under the strong acidic conditions of the reaction and capable of dissolving the starting materials and intermediates. Furthermore, the solvent's boiling point helps to maintain the desired reaction temperature. In some cases, as with polyphosphoric acid, the catalyst itself can serve as the reaction medium, eliminating the need for an additional solvent. d-nb.info The choice of solvent also impacts the work-up procedure; a solvent that allows for easy separation and crystallization of the final product is highly desirable for improving purity.

| Solvent System | Purpose in Synthesis | Impact on Yield and Purity |

|---|---|---|

| Hydrocarbon Solvents (e.g., Heptane, Toluene) | Reaction medium for chlorination and cyclization steps. | Provides an inert environment; solubility characteristics can influence reaction rates. google.com |

| Halogenated Alkanes (e.g., Dichloromethane) | Reaction medium, particularly for the ring-closure reaction. | Good solvating power for reactants and catalyst complexes, facilitating a homogeneous reaction. google.com |

| Solvent Mixtures (e.g., Heptane/Dichloromethane) | Optimizing reaction conditions across multiple steps. | Allows for tailored solubility and temperature control throughout the synthetic sequence. google.com |

| Polyphosphoric Acid (PPA) | Acts as both solvent and catalyst. | Eliminates the need for an organic solvent, potentially simplifying the reaction setup and work-up. d-nb.info |

Temperature and Pressure Control in Specialized Synthetic Pathways

Precise control over temperature and pressure is critical for maximizing yield and selectivity while minimizing the formation of impurities. Friedel-Crafts acylations are often exothermic, and failure to manage the reaction temperature can lead to side reactions, such as polymerization or decomposition of the starting material or product.

The optimal temperature range for the synthesis of halogenated indanones can vary widely depending on the specific substrate and catalyst used. For instance, some Lewis acid-catalyzed cyclizations are conducted at temperatures ranging from -10°C to 120°C, with a preferred range often being between 50°C and 80°C. google.com Maintaining the temperature within this optimal window is crucial for controlling the reaction rate and preventing the formation of undesired regioisomers or byproducts. Lower temperatures may be used to enhance selectivity, while higher temperatures can be necessary to drive the reaction to completion, especially with less reactive substrates.

While many syntheses are performed at atmospheric pressure, pressure control becomes a significant parameter in certain advanced methodologies, such as continuous flow synthesis. In these systems, elevated pressure can be used to heat solvents above their atmospheric boiling points, enabling faster reaction rates in a controlled manner. nih.gov This precise control over both temperature and pressure is a key advantage of modern reactor technologies. researchgate.net

Scalable and Industrial-Scale Synthetic Approaches for Halogenated Indanones

Transitioning the synthesis of halogenated indanones from the laboratory bench to an industrial scale presents challenges related to safety, efficiency, and cost. Modern chemical engineering principles, including continuous flow processing and a focus on atom economy, are being applied to address these challenges.

Application of Continuous Flow Reactor Technology

Continuous flow chemistry offers significant advantages for the industrial synthesis of halogenated indanones. researchgate.netscispace.com Halogenation reactions, in particular, are often highly exothermic and rapid, posing safety risks in large-scale batch reactors due to potential thermal runaways. rsc.org Continuous flow reactors mitigate these risks by using small-volume, micro-channel systems where the surface-area-to-volume ratio is very high. researchgate.net This allows for extremely efficient heat exchange, dissipating the heat generated by the reaction and preventing the formation of dangerous hotspots. nih.gov

In a flow system, reagents are continuously pumped and mixed, with the reaction occurring within a heated or cooled tube or channel. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and more consistent product quality. nih.gov Furthermore, hazardous reagents can be generated and consumed in-situ, minimizing the amount of dangerous material present at any one time and significantly enhancing process safety. researchgate.net This technology is well-suited for the multi-step synthesis of complex molecules and has been successfully applied to a variety of chemical transformations relevant to the production of halogenated compounds. researchgate.netscispace.com

Strategies for Improved Yields and Atom Economy

Improving reaction yields and maximizing atom economy are central goals of green chemistry and are critical for developing sustainable and cost-effective industrial syntheses. jocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov

Strategies to enhance atom economy in the synthesis of halogenated indanones focus on designing reaction pathways that minimize waste. For example, addition reactions and isomerizations are inherently 100% atom-economical, whereas substitution and elimination reactions generate stoichiometric byproducts. nih.govjk-sci.com Therefore, synthetic routes that utilize cyclization via addition mechanisms are preferable to multi-step sequences involving protecting groups or leaving groups that are ultimately discarded.

Improving yields often involves the meticulous optimization of reaction conditions, including catalyst, solvent, temperature, and reactant ratios. The use of highly selective catalysts can minimize the formation of byproducts, simplifying purification and increasing the isolated yield of the target compound. beilstein-journals.org Furthermore, techniques like microwave-assisted synthesis have been reported to provide an environmentally benign and efficient method for intramolecular Friedel-Crafts acylations, leading to good yields of 1-indanones while potentially reducing reaction times and energy consumption. beilstein-journals.org

Electrophilic and Nucleophilic Transformations at the Indanone Moiety

The indanone moiety of this compound is susceptible to a variety of transformations. The electronic interplay between the electron-withdrawing chloro and ketone groups and the electron-donating methyl group dictates the regioselectivity and feasibility of these reactions.

Selective Halogenation Reactions on the Cyclopentanone (B42830) Ring and Aromatic System

Halogenation of indanones can occur at either the cyclopentanone ring, typically at the α-position to the carbonyl group, or on the aromatic system, depending on the reaction conditions.

Cyclopentanone Ring Halogenation: The presence of the carbonyl group acidifies the α-protons at the C-2 position, facilitating enolate formation under basic conditions or enol formation under acidic conditions. This intermediate readily reacts with electrophilic halogens. Studies on the related compound, 4-chloro-1-indanone, have shown that bromination under various conditions consistently occurs on the cyclopentanone ring, yielding mono- and dibromo derivatives. scielo.org.za For this compound, halogenation is expected to proceed similarly at the C-2 position.

Aromatic System Halogenation: Electrophilic halogenation of the benzene (B151609) ring requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to activate the halogen. masterorganicchemistry.comyoutube.com The regiochemical outcome is determined by the directing effects of the existing substituents. The chloro group is deactivating but ortho-, para-directing. The methyl group is activating and ortho-, para-directing. The acyl group of the fused ring is deactivating and meta-directing. The combined influence of these groups suggests that electrophilic attack is most likely to occur at the C-7 position, which is para to the activating methyl group and ortho to the deactivating chloro group, while avoiding the strong deactivating effect of the ketone.

| Reaction Type | Reagents | Typical Site of Reaction | Expected Product |

|---|---|---|---|

| α-Bromination | Br₂, Acetic Acid | Cyclopentanone Ring (C-2) | 2-Bromo-4-chloro-3-methyl-2,3-dihydro-1H-inden-1-one |

| Aromatic Chlorination | Cl₂, AlCl₃ | Aromatic System (C-7) | 4,7-Dichloro-3-methyl-2,3-dihydro-1H-inden-1-one |

Nucleophilic Substitution of the Chlorine Atom

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution. However, such reactions, proceeding via the Nucleophilic Aromatic Substitution (SNAr) mechanism, can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the ketone group is electron-withdrawing, but its influence from the meta position is weaker. Therefore, forcing conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, would likely be required to achieve substitution of the chlorine atom. Reactions with nucleophiles like ammonia, amines, or alkoxides could potentially yield the corresponding 4-substituted derivatives. mdpi.comresearchgate.net

| Nucleophile | Potential Product | Required Conditions |

|---|---|---|

| Ammonia (NH₃) | 4-Amino-3-methyl-2,3-dihydro-1H-inden-1-one | High temperature, high pressure |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one | High temperature, polar aprotic solvent (e.g., DMSO) |

| Piperidine (B6355638) | 3-Methyl-4-(piperidin-1-yl)-2,3-dihydro-1H-inden-1-one | High temperature, excess amine |

Electrophilic Aromatic Substitution on the Benzene Ring of the Dihydroindenone

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are governed by the substituents already present on the ring. dalalinstitute.com

Directing Effects:

-Cl (at C-4): Deactivating, ortho/para-directing.

-CH₃ (at C-3): While not directly on the aromatic ring, the alkyl substituent on the adjacent ring has a weak activating effect on the benzene ring.

Acyl group (ketone at C-1): Strongly deactivating, meta-directing.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Chloro-3-methyl-7-nitro-2,3-dihydro-1H-inden-1-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 7-Acetyl-4-chloro-3-methyl-2,3-dihydro-1H-inden-1-one |

| Sulfonation | Fuming H₂SO₄ | 4-Chloro-3-methyl-1-oxo-2,3-dihydro-1H-indene-7-sulfonic acid |

Oxidation and Reduction Chemistry of the Ketone Functionality

The ketone group at the C-1 position is a primary site for oxidative and reductive transformations.

Oxidative Pathways Leading to Carboxylic Acids and Other Carbonyl Compounds

The cyclic ketone of the indanone system is relatively stable to oxidation. However, under forcing conditions with strong oxidizing agents, the ring can be cleaved. For example, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions (heat, strong acid/base) can lead to the opening of the cyclopentanone ring to form a dicarboxylic acid derivative, specifically 2-(2-carboxy-5-chloro-6-methylphenyl)acetic acid. Milder, more specialized oxidation methods like the Baeyer-Villiger oxidation (using a peroxy acid like m-CPBA) would be expected to yield a lactone (cyclic ester).

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Oxidative Cleavage | KMnO₄, heat, H⁺/OH⁻ | 2-(2-carboxy-5-chloro-6-methylphenyl)acetic acid |

| Baeyer-Villiger Oxidation | m-CPBA | 5-Chloro-4-methyl-3,4-dihydro-1H-benzo[c]oxepin-2(5H)-one |

Reductive Transformations of the Ketone to Alcohol or Hydrocarbon Derivatives

The ketone functionality is readily reduced to either a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to Alcohol: The carbonyl group can be selectively reduced to a hydroxyl group using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, yielding 4-chloro-3-methyl-2,3-dihydro-1H-inden-1-ol. More powerful reagents like lithium aluminum hydride (LiAlH₄) would also achieve this reduction. msu.edu

Reduction to Hydrocarbon (Deoxygenation): Complete removal of the carbonyl oxygen to form a methylene (CH₂) group can be accomplished under more rigorous conditions.

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: This involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. Both methods would convert the ketone to 7-chloro-6-methyl-2,3-dihydro-1H-indene.

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction to Alcohol | NaBH₄, Methanol | 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-ol |

| Clemmensen Reduction | Zn(Hg), conc. HCl | 7-Chloro-6-methyl-2,3-dihydro-1H-indene |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 7-Chloro-6-methyl-2,3-dihydro-1H-indene |

Condensation and Heterocyclic Annulation Reactions

Indanones are versatile ketones that serve as common synthons in organic chemistry. Their reactivity is characterized by the electron-withdrawing effect of the benzene ring and the presence of α-protons, which allows for reactions like condensation and annulation.

Knoevenagel Condensation for Exocyclic Alkylidene Indanone Derivatives

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com This reaction is frequently used to synthesize α,β-unsaturated ketones. wikipedia.org For indanones, this reaction typically occurs at the C2 position, leading to 2-ylidene-1-indanone derivatives.

While specific studies detailing the Knoevenagel condensation of this compound are not documented in available literature, the general reactivity of indanones suggests they are suitable substrates for this transformation. nih.gov In a typical reaction, an indanone is treated with an active methylene compound, such as malononitrile (B47326) or an aromatic aldehyde, in the presence of a weak base catalyst like piperidine or an amine salt. wikipedia.orgnih.gov The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the carbonyl carbon of the indanone. Subsequent elimination of a water molecule yields the exocyclic alkylidene (or benzylidene) derivative. wikipedia.org

Table 1: Generalized Knoevenagel Condensation of Indanones

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

|---|---|---|---|

| Indanone Derivative | Aromatic Aldehyde | Piperidine/Acetic Acid | 2-Benzylidene-1-indanone |

| Indanone Derivative | Malononitrile | Base (e.g., piperidine) | 2-(Dicyanomethylene)-1-indanone |

| Indanone Derivative | Diethyl malonate | Base (e.g., sodium ethoxide) | Diethyl 2-(1-oxoindan-2-ylidene)malonate |

This table represents generalized reactions for the indanone class, as specific data for this compound is not available.

Formation of Fused Heterocyclic Systems from this compound Precursors

Indanone scaffolds are valuable precursors for synthesizing fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing indanone framework. rsc.org These reactions often utilize the carbonyl group and the adjacent α-methylene group of the indanone.

Specific examples of this compound serving as a precursor for fused heterocycles have not been reported. However, related indanone derivatives are known to undergo such transformations. For instance, 2-arylidene-1-indanones can react with compounds like 6-aminopyrimidines in the presence of an acid catalyst to form indeno-fused pyridopyrimidine scaffolds. rsc.org Another strategy involves the reaction of α-haloindanones with nucleophiles like thiourea (B124793) to construct fused thiazole (B1198619) rings. rsc.org These reactions demonstrate the potential of the indanone core, including hypothetical precursors derived from this compound, to be elaborated into more complex polycyclic systems.

Table 2: Representative Heterocyclic Annulation Reactions of Indanone Derivatives

| Indanone Precursor | Reagent | Resulting Fused System |

|---|---|---|

| 2-Arylidene-1-indanone | 6-Amino-1,3-dimethylpyrimidine | Indeno[2,1-e]pyridopyrimidine |

| α-Chloroindanone | Thiourea | Indeno[1,2-d]thiazole |

| 1-Indanone | Donor-acceptor cyclopropanes | Indanone-fused cyclopentane |

This table illustrates known reactions for the general indanone class, as specific examples for this compound are not documented.

Spectroscopic and Advanced Structural Elucidation of 4 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. nih.gov Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the connectivity and spatial relationships of protons and carbons can be mapped out.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The expected chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one are predicted based on the analysis of structurally similar compounds and established substituent effects.

The aromatic region is expected to show three distinct proton signals corresponding to H-5, H-6, and H-7 on the benzene (B151609) ring. The aliphatic region will feature signals for the protons at the C2 and C3 positions, as well as the methyl group at C3. The presence of a chiral center at C3 renders the two C2 protons diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, each likely a doublet of doublets. masterorganicchemistry.com The H3 proton, a methine, is expected to be a multiplet due to coupling with the adjacent C2 protons and the methyl protons. The methyl group protons at C3 should appear as a doublet, coupling with the H3 proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.65 | d (doublet) | J ≈ 7.5 Hz |

| H-5 | ~7.50 | d (doublet) | J ≈ 7.5 Hz |

| H-6 | ~7.35 | t (triplet) | J ≈ 7.5 Hz |

| H-3 | ~3.40 | m (multiplet) | - |

| H-2a | ~3.10 | dd (doublet of doublets) | J ≈ 17.0, 7.0 Hz |

| H-2b | ~2.65 | dd (doublet of doublets) | J ≈ 17.0, 4.0 Hz |

Note: Data are predicted values based on known substituent effects in similar indanone systems. Actual values may vary depending on solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For this compound, ten unique carbon signals are expected. The most downfield signal corresponds to the carbonyl carbon (C1) of the ketone, typically appearing above 190 ppm. libretexts.org The aromatic carbons (C3a, C4, C5, C6, C7, C7a) will resonate in the 120-155 ppm range. The aliphatic carbons (C2, C3, and the methyl carbon) will appear in the upfield region of the spectrum. oregonstate.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~205.0 |

| C7a | ~154.0 |

| C3a | ~145.0 |

| C4 | ~135.0 |

| C6 | ~134.0 |

| C5 | ~128.0 |

| C7 | ~125.0 |

| C2 | ~45.0 |

| C3 | ~35.0 |

Note: Data are predicted values. The exact chemical shifts are influenced by the solvent and other experimental parameters. preprints.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Expected correlations include those between H3 and the two H2 protons, H3 and the methyl protons, and among the adjacent aromatic protons (H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. sdsu.edu It would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H2 protons to C2, H3 to C3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is essential for piecing together the carbon skeleton. sdsu.edu Key expected correlations would be from the methyl protons to C3 and C2, and from the H2 protons to the carbonyl carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information for stereochemical assignment. A NOESY experiment could potentially show a spatial correlation between the H3 proton and one of the aromatic protons, helping to confirm the conformation of the five-membered ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound and providing insights into its structure through fragmentation patterns.

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The molecular formula for this compound is C₁₀H₉ClO. HRMS would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this formula. A key feature would be the characteristic isotopic pattern for a chlorine-containing compound, with two peaks in an approximate 3:1 ratio corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for C₁₀H₉ClO

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (³⁵Cl) | 180.0342 |

| [M]⁺ (³⁷Cl) | 182.0312 |

| [M+H]⁺ (³⁵Cl) | 181.0415 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com These methods are routinely used to assess the purity of a synthesized compound by separating it from any starting materials, byproducts, or impurities. The mass spectrometer then serves as a detector, confirming the identity of the main peak as this compound by its characteristic mass-to-charge ratio and chlorine isotopic pattern. This provides a robust confirmation of both purity and identity in a single analysis. rsc.orglcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present in a molecule. vscht.cz The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). vscht.cz

For this compound, the IR spectrum provides clear evidence for its key structural features. The most prominent absorption is the strong, sharp peak characteristic of the carbonyl (C=O) group of the ketone, which typically appears in the range of 1670–1780 cm⁻¹. libretexts.org Specifically for a five-membered ring ketone conjugated with an aromatic ring, this stretch is expected around 1715 cm⁻¹. ucalgary.ca

Other significant absorptions include those for C-H bonds. Stretches for sp²-hybridized C-H bonds on the aromatic ring are typically found just above 3000 cm⁻¹, while stretches for the sp³-hybridized C-H bonds of the cyclopentanone (B42830) ring and the methyl group appear just below 3000 cm⁻¹. vscht.czlibretexts.org The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ region. libretexts.org The C-Cl bond stretch is generally observed in the fingerprint region, typically between 600-800 cm⁻¹, though it can be difficult to assign definitively. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹) Intensity Aromatic C-H =C-H 3000 - 3100 Medium to Weak Aliphatic C-H -C-H 2850 - 3000 Medium Ketone (Conjugated) C=O ~1715 Strong, Sharp Aromatic Ring C=C 1450 - 1600 Medium to Weak Chloroalkane C-Cl 600 - 800 Strong to Medium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. fiveable.mewikipedia.org The method involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov From this map, the exact positions of atoms, bond lengths, bond angles, and torsional angles can be determined.

While specific crystallographic data for this compound is not widely published, an X-ray diffraction analysis would provide definitive structural confirmation. The first and often most challenging step is growing a high-quality single crystal suitable for analysis, which should be pure and free of significant defects. wikipedia.orgnih.gov

If a suitable crystal were analyzed, the resulting data would confirm the planar structure of the benzene ring fused to the nearly planar cyclopentanone ring. It would also precisely define the stereochemical configuration at the chiral center (C3, bearing the methyl group) and the conformation of the five-membered ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as C-H···O or π-π stacking.

Table 2: Illustrative Parameters Determined by X-ray Crystallography

Parameter Description Example of Information Gained Crystal System The symmetry class of the crystal lattice. e.g., Monoclinic, Orthorhombic Space Group Describes the symmetry of the unit cell. e.g., P2₁/c Unit Cell Dimensions Lengths (a, b, c) and angles (α, β, γ) of the unit cell. Provides the basic repeating unit dimensions. Bond Lengths The distance between the nuclei of two bonded atoms. e.g., C=O bond length (~1.22 Å), C-Cl bond length (~1.74 Å) Bond Angles The angle formed between three connected atoms. e.g., C-C(O)-C angle in the five-membered ring. Torsional Angles Defines the conformation of the molecule. Determines the puckering of the cyclopentanone ring.

Chromatographic Methods for Purification and Analytical Validation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves a mobile phase carrying the mixture through a stationary phase, with separation occurring based on differential partitioning of the components between the two phases.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of chemical compounds. moravek.com In a typical reverse-phase HPLC (RP-HPLC) setup, the sample is dissolved in a solvent and injected into a column packed with a nonpolar stationary phase (like C18 silica). A polar mobile phase is then pumped through the column. americanpharmaceuticalreview.com Components of the sample separate based on their relative polarity; less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds elute earlier.

For the purity assessment of this compound, a C18 column would be suitable. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient mode where the proportion of the organic solvent is increased over time. google.com A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm) would be used for detection. auroraprosci.com

The resulting chromatogram plots detector response against retention time. A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity of the sample, often expressed as a percentage. moravek.com

Table 3: Representative HPLC Purity Analysis Report

Peak No. Retention Time (min) Area Area % Identity 1 3.45 15230 0.28 Impurity 1 2 7.81 5410980 99.54 This compound 3 9.12 10150 0.18 Impurity 2 Total 5436360 100.00

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in organic synthesis to monitor the progress of a chemical reaction. nbinno.comchemistryhall.comlibretexts.org A TLC plate consists of a thin layer of a stationary phase, typically silica (B1680970) gel or alumina, coated onto a backing like glass or aluminum. chemistryhall.com

To monitor a reaction, small aliquots of the reaction mixture are taken at different time points and spotted onto a baseline drawn on the TLC plate. rsc.org Spots of the starting material(s) and sometimes a "co-spot" (where both starting material and reaction mixture are spotted on top of each other) are also applied for comparison. libretexts.org The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, separating the components of the spotted mixtures based on their polarity. chemistryhall.com

As the reaction proceeds, the TLC will show the spot corresponding to the starting material diminishing in intensity while a new spot, corresponding to the product, appears and intensifies. nbinno.com The product, having a different polarity than the reactant, will have a different Retention Factor (Rf) value. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible.

Table 4: Example TLC Data for a Synthesis Reaction

Compound Distance Traveled by Compound (cm) Distance Traveled by Solvent (cm) Retention Factor (Rf) Starting Material (e.g., a chalcone) 4.8 8.0 0.60 Product (this compound) 3.2 8.0 0.40

Note: Rf values are dependent on the specific stationary and mobile phases used. Eluent system: 3:7 Ethyl Acetate/Hexane on silica gel.

Computational Chemistry and Theoretical Investigations of 4 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For the indanone class, these calculations provide critical insights into reactivity, stability, and spectroscopic properties.

Key electronic descriptors derived from quantum calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. In Quantitative Structure-Activity Relationship (QSAR) studies of indanone derivatives, HOMO and LUMO energies have been identified as significant contributors to predictive models of biological activity. nih.govresearchgate.net

An analysis of the molecular electrostatic potential (MEP) map would reveal the distribution of charge. The region around the carbonyl oxygen is expected to have a high negative potential, making it a prime site for electrophilic attack. The chlorine atom would also contribute to a region of negative potential, while the hydrogen atoms of the aromatic ring and the aliphatic chain would exhibit positive potential.

Table 1: Representative Calculated Electronic Properties for Substituted Indanones (Note: These are illustrative values based on typical findings for the indanone class, as specific data for the target compound is not available in the cited literature.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Relates to ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular interactions. A QSAR study identified the dipole moment as a significant descriptor for activity. nih.gov |

| Gibbs Free Energy (G) | Varies | A thermodynamic potential that can be used to determine the spontaneity of a process. It has been used as a descriptor in QSAR models. researchgate.net |

For 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, the electron-withdrawing nature of the 4-chloro substituent would be expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted indanone.

Molecular Modeling and Conformational Analysis for Stability and Reactivity Prediction

The 2,3-dihydro-1H-inden-1-one core contains a five-membered cyclopentanone (B42830) ring fused to the benzene (B151609) ring. This five-membered ring is not planar and adopts puckered conformations to relieve ring strain. The primary conformations are typically described as "envelope" and "twist" forms. For an indanone, the C2 and C3 atoms are out of the plane formed by the benzene ring and the carbonyl group.

The conformational landscape of this compound is primarily dictated by the stereochemistry at the C3 position, which is a chiral center. The methyl group at this position can occupy either a pseudo-axial or a pseudo-equatorial position in the various puckered conformations of the five-membered ring.

Envelope Conformations: In an envelope conformation, one atom is out of the plane of the other four. For the indanone ring, this could involve either C2 or C3 being the "flap" of the envelope.

Twist Conformations: In a twist conformation, two adjacent atoms are displaced to opposite sides of the plane formed by the other three atoms.

Computational methods, such as molecular mechanics or DFT geometry optimizations, can be used to determine the relative energies of these conformers. It is generally expected that the conformer which minimizes steric interactions will be the most stable. For the 3-methyl substituted indanone, the conformer where the methyl group occupies a pseudo-equatorial position would likely be lower in energy than the one where it is in a more sterically hindered pseudo-axial position. The stability of a given conformer directly impacts the molecule's reactivity, as the accessibility of the carbonyl group and the alpha-protons for reaction depends on the three-dimensional structure.

Table 2: Hypothetical Relative Energies of 3-Methyl-indanone Conformers (Note: These values are illustrative, based on general principles of conformational analysis, to demonstrate the likely energy differences between conformers.)

| Conformer | C3-Methyl Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Envelope (C2 flap) | Pseudo-equatorial | 0.0 | High |

| Envelope (C2 flap) | Pseudo-axial | ~1.5 - 2.5 | Low |

| Twist | Pseudo-equatorial | ~0.5 - 1.0 | Medium |

| Twist | Pseudo-axial | ~2.0 - 3.0 | Low |

The most stable conformer presents the most likely structure to be involved in chemical reactions, and its geometry is a critical input for further theoretical studies on reaction pathways.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry provides indispensable tools for mapping the potential energy surface of a chemical reaction. nih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation energies, which are directly related to reaction rates.

For an indanone like this compound, several reaction types are of interest for theoretical investigation:

Enolization: The formation of an enol or enolate by deprotonation at the C2 position is a key step in many reactions, such as aldol (B89426) condensations and alpha-halogenation. Theoretical calculations can determine the relative acidity of the two protons at C2 and the activation barrier for their removal. The 3-methyl group would influence the stereoselectivity of enolate formation.

Nucleophilic Addition to the Carbonyl: The carbonyl group is susceptible to attack by nucleophiles. Computational models can predict the trajectory of the approaching nucleophile (e.g., Burgi-Dunitz angle) and the activation energy for the addition.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions. Calculations can predict the regioselectivity of such reactions by modeling the stability of the sigma-complex intermediates. The 4-chloro group is deactivating but ortho-, para-directing, while the fused ring is activating. The outcome would depend on the balance of these effects.

Photochemical Reactions: Some studies have used quantum-chemical calculations to investigate photochemical transformations of indanone precursors, proceeding through mechanisms like photoenolization. researchgate.net

Computational studies have successfully designed complex cascade reactions leading to indanone scaffolds by calculating the transition state energies of the proposed steps. acs.org Such studies highlight the predictive power of these methods.

Table 3: Representative Calculated Activation Energies for Indanone Reactions (Note: These are typical energy ranges for common reaction steps involving ketones and may not be specific to the target molecule.)

| Reaction Step | Description | Typical Activation Energy (kcal/mol) |

| Enolate Formation (Base-catalyzed) | Removal of a proton from the C2 position. | 10 - 20 |

| Aldol Addition | Attack of an enolate on an aldehyde. | 5 - 15 |

| Friedel-Crafts Acylation | Intramolecular cyclization to form the indanone ring. beilstein-journals.orgnih.gov | 15 - 25 |

| Rh-catalyzed Ring Expansion | Insertion of ethylene (B1197577) or alkynes into the C1-C2 bond. scispace.com | Varies with catalyst |

Derivation of Structure-Reactivity Relationships within the Indanone Class

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate chemical structure with biological activity or chemical reactivity. These models rely on computed molecular descriptors that quantify various aspects of a molecule's steric, electronic, and hydrophobic properties.

Several QSAR studies have been performed on indanone derivatives, particularly in the context of their activity as acetylcholinesterase (AChE) inhibitors. nih.govnih.gov These studies provide valuable insights into the structural features that govern the reactivity of the indanone scaffold within a biological environment.

Key findings from these studies include:

Electronic Descriptors: Properties such as the energy of the HOMO and LUMO, dipole moment, and specific atomic charges are frequently identified as critical for activity. nih.govresearchgate.net This implies that the electronic character of the indanone ring system is a primary determinant of its interaction with biological targets.

Steric and Shape Descriptors: In some models, molecular shape and bulk were found to be significant, suggesting that steric fit is crucial. nih.gov Three-dimensional QSAR methods like CoMFA and CoMSIA use steric and electrostatic fields to build predictive models, identifying regions where bulky or charged groups enhance or diminish activity. nih.gov

Hydrophobicity: The distribution of hydrophobic and hydrophilic regions is key for membrane permeability and binding to hydrophobic pockets in enzymes.

Table 4: Key Computational Descriptors in Indanone QSAR Models

| Descriptor Type | Specific Descriptor | Relevance to Reactivity/Activity | Reference |

| Electronic | HOMO Energy | Correlates with the ability to participate in charge-transfer interactions. | nih.gov |

| LUMO Energy | Indicates susceptibility to nucleophilic attack, important for covalent inhibition or metabolism. | researchgate.net | |

| Dipole Moment | Influences long-range electrostatic interactions with a target site. | nih.gov | |

| Steric/Topological | Molecular Diameter | Represents the overall size of the molecule, affecting its fit into a binding pocket. | researchgate.net |

| Principal Moment of Inertia | A descriptor of molecular shape. | nih.gov | |

| 3D Field-Based | CoMFA/CoMSIA Fields | Identify specific 3D regions where steric bulk, positive/negative charge, or hydrophobicity is favorable or unfavorable for activity. | nih.gov |

For this compound, the 4-chloro group would contribute to the dipole moment and local electrostatic fields, while the 3-methyl group would primarily influence steric descriptors and the local conformation. By calculating these descriptors for the target molecule, its potential activity and reactivity could be predicted based on existing QSAR models for the indanone class.

Applications of 4 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One As a Versatile Synthetic Building Block in Chemical Synthesis

Strategic Intermediate in the Synthesis of Complex Organic Molecules

In multi-step synthesis, the strategic use of well-defined building blocks is crucial for efficiency and complexity-building. 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one serves as such an intermediate, offering a rigid bicyclic core that can be systematically modified. The chloro substituent on the aromatic ring is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

The ketone functionality can be transformed in numerous ways. For instance, it can be reduced to the corresponding indanol, which can serve as a precursor for further reactions or be a key structural feature in the final target molecule. rsc.org The presence of the methyl group at the C-3 position introduces a stereocenter, which can be leveraged to control the stereochemistry of subsequent transformations, an essential aspect in the synthesis of chiral drugs and bioactive compounds. rsc.org The combination of these features allows chemists to use this indanone as a foundational scaffold, systematically adding complexity to build intricate molecules like polycyclic aromatic hydrocarbons (PAHs) or spirocyclic frameworks. nih.govnih.gov

Precursor for Advanced Heterocyclic Scaffolds

The carbonyl group of this compound is a prime reaction site for the construction of fused heterocyclic rings, which are core components of many pharmaceuticals. rsc.orgorganic-chemistry.orgdntb.gov.ua Through condensation reactions with various dinucleophiles, the indanone core can be annulated to form a variety of advanced heterocyclic systems.

A prominent example is the Fischer indole (B1671886) synthesis, where the indanone is reacted with a substituted phenylhydrazine under acidic conditions. wikipedia.orgthermofisher.com This reaction would yield a complex, polycyclic indole derivative, specifically an indeno[1,2-b]indole. This scaffold is of significant interest in medicinal chemistry. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can produce fused pyrazole rings, while condensation with guanidine or amidines could lead to fused pyrimidine structures. These transformations convert the carbocyclic indanone into a more complex, nitrogen-containing heterocyclic system, demonstrating its value as a versatile precursor. rsc.org

| Reagent | Reaction Type | Resulting Heterocyclic Scaffold |

|---|---|---|

| Phenylhydrazine | Fischer Indole Synthesis wikipedia.orgthermofisher.com | Indeno[1,2-b]indole |

| Hydrazine | Condensation/Cyclization | Indeno[1,2-c]pyrazole |

| Hydroxylamine | Condensation/Cyclization | Indeno[1,2-c]isoxazole |

| Guanidine | Condensation/Cyclization | Indeno[1,2-d]pyrimidine |

Role in the Development of Novel Organic Reactions and Methodologies

Substituted indanones are valuable substrates for testing and developing new synthetic methodologies. chinesechemsoc.orgorganic-chemistry.org When chemists devise a new catalytic system or reaction, they often test its scope and limitations on a range of substrates with varied electronic and steric properties. This compound is an excellent candidate for such studies.

For example, its structure can be used to evaluate new methods for asymmetric ketone reduction, where the facial selectivity of hydride attack could be influenced by the C-3 methyl group. rsc.org It could also serve as a substrate in the development of novel C-H activation or carboacylation reactions designed to functionalize the indanone core in new ways. chinesechemsoc.org The outcomes of such reactions on this specific molecule provide valuable data on the catalyst's tolerance for halogen substituents and its stereoselectivity in the presence of an existing chiral center, thereby helping to refine and establish the utility of the new methodology. chinesechemsoc.orgrsc.org

Generation of Chemically Diverse Indanone Derivatives for Material Science and other Chemical Applications

The generation of compound libraries with diverse structures is fundamental for discovering new materials and chemicals with desired properties. This compound is an ideal starting point for creating a library of indanone derivatives. The reactivity of the ketone and the aromatic ring allows for a multitude of transformations.

For instance, aldol (B89426) condensation at the C-2 position with various aldehydes can introduce conjugated π-systems, which are chromophores. Such derivatives, known as arylidenyl-indanones, are investigated as photoswitches and components for organic dyes. rsc.org The chloro group can be substituted under specific conditions or used in cross-coupling reactions to attach functionalities that tune the electronic properties of the molecule. These modifications can lead to novel compounds with applications in material science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. nih.gov Fluorinated derivatives, for example, have been synthesized from similar indanones to enhance bioactivity or create unique materials. mdpi.com

| Reaction Site | Reaction Type | Potential Derivative Class | Potential Application |

|---|---|---|---|

| C-2 Position (α-Methylene) | Aldol Condensation | Arylidenyl-indanones | Dyes, Photoswitches rsc.org |

| C-1 Position (Ketone) | Reduction | Indanols | Chiral Ligands, Synthetic Intermediates rsc.org |

| C-1 Position (Ketone) | Wittig Reaction | Alkenyl-indenes | Polymer Building Blocks |

| C-4 Position (Chloro) | Suzuki Coupling | Aryl-substituted Indanones | Organic Electronics, Medicinal Chemistry nih.gov |

Future Research Directions and Unexplored Chemical Avenues for 4 Chloro 3 Methyl 2,3 Dihydro 1h Inden 1 One

Development of More Sustainable and Greener Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign methodologies. For 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, moving beyond traditional synthetic protocols to greener alternatives is a critical research avenue. This involves exploring novel catalytic systems, alternative energy sources, and the use of safer solvents.

Key Research Objectives:

Catalyst Development: Investigating the use of earth-abundant metal catalysts (e.g., iron, copper, manganese) to replace precious metal catalysts (e.g., palladium, rhodium) in key synthetic steps.

Alternative Energy Sources: Exploring photochemical and mechanochemical approaches to synthesis, which can reduce energy consumption and solvent use.

Green Solvents: Evaluating the feasibility of using bio-based solvents, supercritical fluids, or aqueous reaction media to minimize the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

A comparative analysis of potential green synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Scale-up limitations, potential for localized overheating. |

| Flow Chemistry | Improved safety, precise control over reaction parameters, ease of scale-up. | Higher initial equipment cost, potential for clogging. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, limited substrate scope. |

Investigation of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of this compound is largely uncharted territory. A systematic exploration of its reaction with a diverse range of reagents will undoubtedly unveil novel transformations and provide access to new chemical entities.

Areas for Exploration:

Functionalization of the Aromatic Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to introduce new functional groups onto the benzene (B151609) ring. This could lead to the synthesis of derivatives with altered electronic properties and biological activities.

Reactions at the Carbonyl Group: Exploring a wide array of carbonyl chemistry, including reductions, oxidations, and additions of various nucleophiles, to generate a diverse library of derivatives.

Alpha-Functionalization: Studying the reactivity of the positions alpha to the carbonyl group to introduce substituents that can significantly influence the molecule's stereochemistry and biological profile.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements of the indanone core, leading to the formation of novel carbocyclic and heterocyclic systems.

Application of Advanced Spectroscopic and Analytical Techniques for Deeper Characterization

While standard spectroscopic techniques provide a basic structural confirmation, the application of more advanced methods can offer a deeper understanding of the molecule's structure, dynamics, and electronic properties.

Advanced Techniques and Their Potential Insights:

| Technique | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity, and elucidation of through-bond correlations. |

| X-ray Crystallography | Precise determination of the three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. |

| Mass Spectrometry (e.g., HRMS, MS/MS) | Accurate determination of the molecular formula and detailed fragmentation analysis for structural elucidation. |

| Circular Dichroism (CD) Spectroscopy | For chiral derivatives, determination of absolute stereochemistry and study of chiroptical properties. |

These advanced characterization techniques will provide a more complete picture of the molecule's properties, which is essential for understanding its reactivity and potential applications.

Further Elucidation of Theoretical Aspects to Predict Novel Chemical Behavior

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Theoretical investigations can guide experimental design and help in the rationalization of observed chemical behavior.

Key Areas for Theoretical Study:

Density Functional Theory (DFT) Calculations: To predict the molecular geometry, vibrational frequencies, and electronic properties of the molecule and its derivatives. DFT can also be used to model reaction mechanisms and predict the feasibility of novel transformations. dntb.gov.uajcchems.com

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with solvent molecules or biological macromolecules.

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of chemical bonds and intermolecular interactions within the system.

Prediction of Spectroscopic Data: To calculate theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

By combining theoretical predictions with experimental validations, a comprehensive understanding of the chemical behavior of this compound can be achieved, paving the way for its application in various fields of chemistry.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation of substituted indene derivatives using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃). Controlled conditions (temperature: 0–5°C, inert atmosphere) are critical to minimize side reactions like over-chlorination. Post-reaction purification via column chromatography (hexane/ethyl acetate) achieves >85% purity. Alternative routes include chlorination of pre-functionalized indanones, though steric hindrance from the methyl group may reduce efficiency .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation combines spectroscopic and crystallographic methods:

- NMR : H NMR shows characteristic peaks for the methyl group (δ 1.2–1.4 ppm) and chloro-substituted aromatic protons (δ 7.3–7.6 ppm).

- X-ray crystallography : SHELXL refinement resolves bond angles and dihedral distortions caused by steric interactions between the chloro and methyl groups . Discrepancies between NMR and crystallographic data (e.g., conformational flexibility in solution) require iterative refinement .

Q. What are the key stability considerations for this compound under varying pH and temperature?

Stability studies (TGA/DSC) reveal decomposition above 200°C. The compound is stable in neutral pH but undergoes hydrolysis in acidic/basic conditions, forming hydroxylated byproducts. Storage recommendations: anhydrous environment, -20°C, with desiccants .

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence reactivity in nucleophilic additions?

The electron-withdrawing chloro group activates the ketone toward nucleophilic attack (e.g., Grignard reagents), while the electron-donating methyl group stabilizes transition states via hyperconjugation. Kinetic studies (UV-Vis monitoring) show a 30% rate increase compared to non-methylated analogs. Competing steric effects may reduce yields in bulkier nucleophiles .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

Discrepancies often arise from solvent effects or dynamic motion in solution. For example:

Q. How does this compound interact with biological targets, and what assays validate its activity?

Preliminary in vitro studies suggest inhibition of cyclooxygenase-2 (COX-2) with IC₅₀ = 12 µM, measured via ELISA. Molecular docking simulations highlight hydrophobic interactions between the methyl group and COX-2’s active site. Comparative studies with 5-Chloro-6-methyl analogs show reduced efficacy (IC₅₀ = 25 µM), emphasizing the importance of substituent positioning .

Q. What advanced techniques optimize its synthesis for high-throughput applications?

Ultrasound-assisted synthesis reduces reaction time from 12 hours to 45 minutes, achieving 92% yield. Parameters: 40 kHz frequency, 50°C, and 1.5 eq. acyl chloride. This method minimizes byproducts and scales effectively to 10 mmol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |